

A Comparative Guide to Certified Reference Materials for Amphetamine Hydrochloride

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Compound of Interest

Compound Name: *Amphetamine Hydrochloride*

Cat. No.: *B1600711*

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For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) of **amphetamine hydrochloride** serve as the cornerstone for ensuring the quality and validity of these measurements. This guide provides a comprehensive comparison of key aspects in the development and certification of **amphetamine hydrochloride** CRMs, supported by experimental data and detailed protocols.

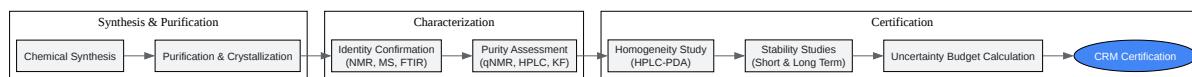
Comparison of Quality Parameters for Amphetamine Hydrochloride CRMs

The quality of a CRM is defined by several key parameters, including its purity, homogeneity, and stability. The following table summarizes these parameters for a representative **amphetamine hydrochloride** CRM developed to meet the rigorous standards of forensic and pharmaceutical laboratories.

Parameter	Analytical Technique(s) Used	Specification/Result
Purity	Quantitative Nuclear Magnetic Resonance (¹ H-qNMR), High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA), Karl Fischer Titration	99.9% \pm 1.2% (mass fraction, k=2)[1][2]
Homogeneity	HPLC-PDA	No significant heterogeneity observed[1]
Short-Term Stability	HPLC-PDA (transport simulation)	Stable at 50°C for up to 21 days[1]
Long-Term Stability	¹ H-qNMR (storage conditions)	Stable at 20-25°C for at least 6 months[1][2]
Identity	¹ H-NMR, ¹³ C-NMR, Mass Spectrometry (MS), Fourier-Transform Infrared Spectroscopy (FTIR)	Confirmed structure of amphetamine hydrochloride

Experimental Workflows and Certification Logic

The development and certification of an **amphetamine hydrochloride** CRM follows a meticulous and logical progression to ensure its quality and traceability. The following diagrams illustrate the typical experimental workflow and the decision-making process involved in the certification.



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Figure 1: Experimental workflow for CRM development.

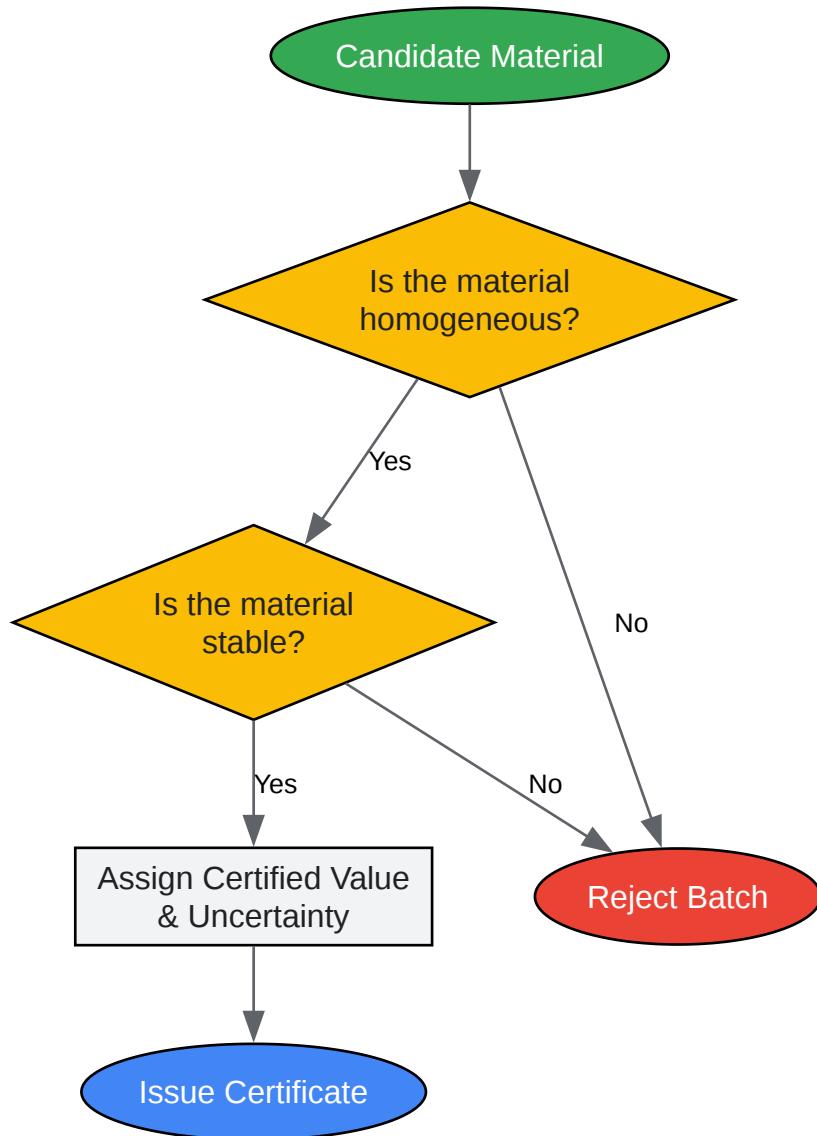
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Figure 2: Logical flow of the CRM certification process.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments performed during the certification of **amphetamine hydrochloride** CRMs.

Purity Determination by ^1H -qNMR

Quantitative Nuclear Magnetic Resonance (^1H -qNMR) is a primary ratio method for determining the purity of a substance.

- Instrumentation: 400 MHz (or higher) NMR spectrometer.
- Internal Standard (IS): A certified reference material of a stable compound with known purity and non-overlapping signals with the analyte (e.g., maleic acid).
- Sample Preparation:
 - Accurately weigh approximately 10 mg of the **amphetamine hydrochloride** candidate material and 10 mg of the internal standard into a vial.
 - Dissolve the mixture in a known volume (e.g., 1.0 mL) of a suitable deuterated solvent (e.g., D_2O).
 - Vortex the solution to ensure complete dissolution and homogenization.
- Data Acquisition:
 - Acquire the ^1H -NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).
- Data Analysis:
 - Integrate the signals corresponding to a known number of protons from both the **amphetamine hydrochloride** and the internal standard.
 - Calculate the purity of the **amphetamine hydrochloride** using the following formula:
$$\text{Purity (\%)} = (\text{I_analyte} / \text{N_analyte}) * (\text{N_IS} / \text{I_IS}) * (\text{MW_analyte} / \text{MW_IS}) * (\text{m_IS} / \text{m_analyte}) * \text{P_IS}$$
 Where:
 - I = Integral value
 - N = Number of protons for the integrated signal

- MW = Molecular weight
- m = mass
- P = Purity of the internal standard

Homogeneity and Stability Studies by HPLC-PDA

High-Performance Liquid Chromatography with a Photodiode Array detector is a powerful tool for assessing the consistency between different units of a CRM batch (homogeneity) and its stability over time.

- Instrumentation: HPLC system with a PDA detector.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μ m).
 - Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate buffer) at a constant flow rate.
 - Column Temperature: Controlled at a constant temperature (e.g., 25°C).
 - Detection Wavelength: 210 nm.[\[1\]](#)
- Homogeneity Study Protocol:
 - Randomly select a representative number of units from the CRM batch.
 - Prepare solutions of each unit at the same concentration.
 - Inject each solution in replicate onto the HPLC system.
 - Analyze the peak areas of the main component and compare the results between units using statistical methods (e.g., ANOVA).
- Stability Study Protocol:
 - Short-Term (Transport):

- Store CRM units at an elevated temperature (e.g., 50°C) for different time intervals (e.g., 7, 14, 21 days).[\[1\]](#)
- Analyze the stressed samples alongside control samples stored at the recommended temperature.
- Evaluate any significant degradation.

- Long-Term (Storage):
 - Store CRM units at the recommended storage temperature (e.g., 20-25°C).[\[1\]](#)
 - Analyze samples at regular intervals (e.g., 0, 3, 6, 12 months).
 - Monitor for any changes in purity or the appearance of degradation products.

Conclusion

The development and certification of **amphetamine hydrochloride** CRMs is a comprehensive process that relies on a suite of analytical techniques and a rigorous quality control framework. By understanding the key quality parameters, the experimental workflows, and the detailed analytical protocols, researchers can have a high degree of confidence in the certified values and the metrological traceability of these essential reference materials. The data presented in this guide demonstrates the level of scrutiny involved in producing a CRM that can reliably underpin the accuracy of analytical results in both research and routine testing environments.

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References

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